

Trimethyl Methanetricarboxylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Trimethyl methanetricarboxylate

Cat. No.: B073979

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For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of **trimethyl methanetricarboxylate**.

Physicochemical Properties

Trimethyl methanetricarboxylate, also known as tricarbomethoxymethane, is a tri-ester with the molecular formula $C_7H_{10}O_6$. It serves as a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Trimethyl Methanetricarboxylate**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ O ₆	[1]
Molecular Weight	190.15 g/mol	[2]
CAS Number	1186-73-8	[3]
Appearance	Colorless liquid or solid	[4]
Melting Point	43-46.5 °C	[3][5]
Boiling Point	128-142 °C at 18 mmHg; ~242.7 °C (estimated at 760 mmHg)	[2][5]
Density	Approximately 1.2 g/cm ³	[2]
Solubility	Soluble in organic solvents such as methanol, ethanol, ether, and acetone.	[4]
pKa (Predicted)	8.09 ± 0.46	[3]

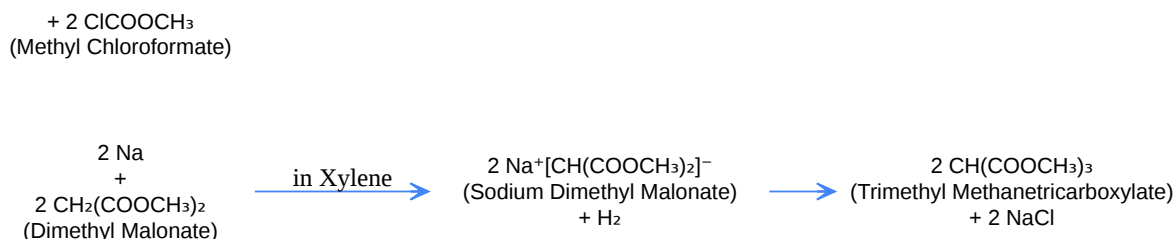
Note on Boiling Point: There is a discrepancy in the reported boiling points. The lower value is an experimental value at reduced pressure, while the higher value is an estimate at atmospheric pressure. The significant difference suggests that the compound may be prone to decomposition at higher temperatures, and vacuum distillation is the recommended method for purification.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **trimethyl methanetricarboxylate** is not readily available in the peer-reviewed literature. However, a reliable and analogous procedure for the synthesis of its close homolog, triethyl methanetricarboxylate, is well-documented in Organic Syntheses. This procedure can be adapted for the preparation of the trimethyl ester by substituting the corresponding methyl-based reagents.

Analogous Synthesis of Trimethyl Methanetricarboxylate

The synthesis involves the reaction of the sodium salt of dimethyl malonate with methyl chloroformate. The overall reaction is depicted below:



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Caption: Reaction scheme for the synthesis of **trimethyl methanetricarboxylate**.

Detailed Experimental Protocol (Adapted from the Synthesis of Triethyl Methanetricarboxylate)

Materials:

- Sodium (metal)
- Dry Xylene
- Dimethyl Malonate
- Methyl Chloroformate
- Methanol (for purification)
- Petroleum Ether (for purification)
- Calcium Chloride (for drying)

Equipment:

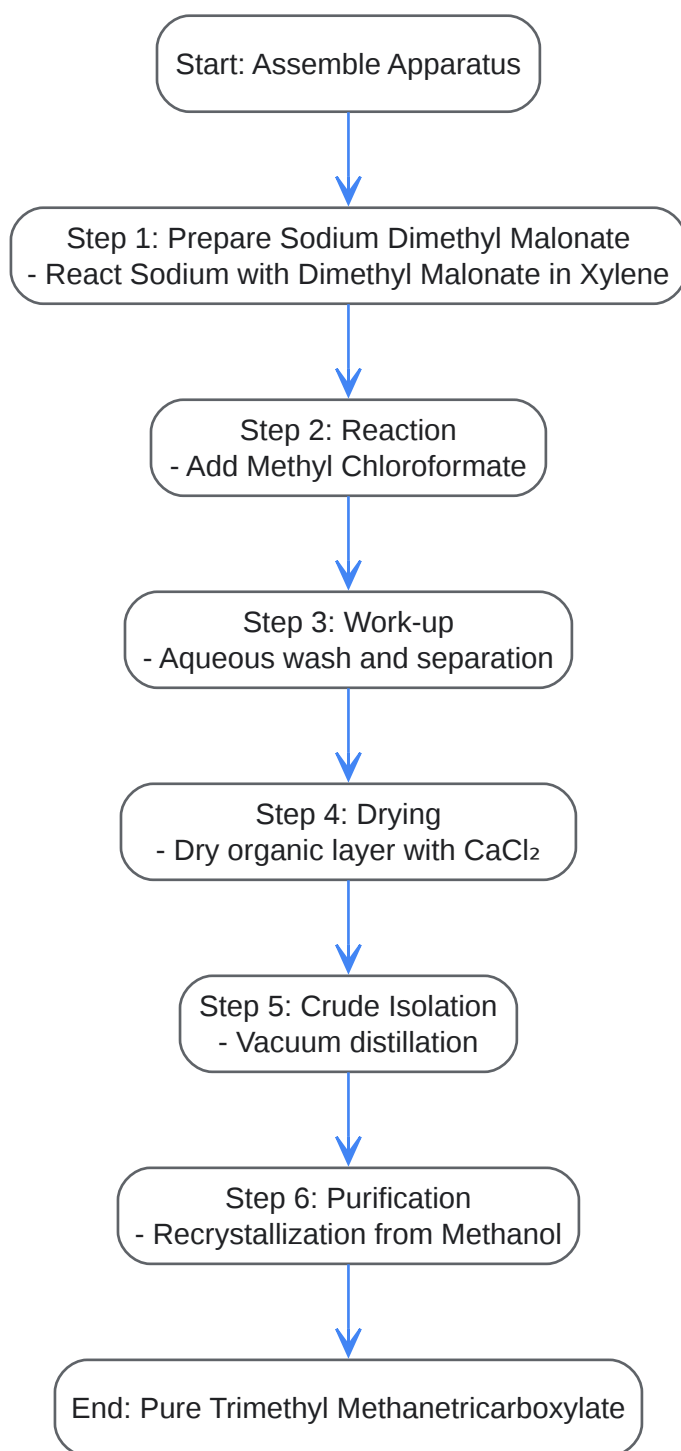
- Three-necked round-bottom flask

- Reflux condenser
- Separatory funnel
- Mercury-sealed stirrer
- Oil bath
- Distillation apparatus (for vacuum distillation)
- Buchner funnel and filter flask

Procedure:

- Preparation of Sodium Dimethyl Malonate:
 - In a 2-liter three-necked flask equipped with a reflux condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 mL of dry xylene and 13 g (0.56 gram atom) of sodium.
 - Heat the flask in an oil bath until the sodium melts. Stir the mixture vigorously to disperse the sodium into fine globules.
 - Add 69 g (0.57 mole) of dimethyl malonate through the separatory funnel over a period of five to ten minutes. A brisk evolution of hydrogen will occur, and sodium dimethyl malonate will precipitate as a pasty mass. Vigorous stirring is crucial to prevent caking.
- Reaction with Methyl Chloroformate:
 - After the addition of dimethyl malonate is complete, heat the mixture to boiling and maintain boiling and stirring for five hours.
 - Cool the mixture to room temperature.
 - Slowly add 54 g (0.57 mole) of methyl chloroformate to the reaction mixture. The reaction is exothermic, and cooling may be necessary to control the rate.
- Work-up and Isolation:

- After the addition of methyl chloroformate is complete, add 200 mL of water to the flask and stir for five minutes.
- Transfer the mixture to a separatory funnel. Separate the xylene layer, wash it with water, and dry it over anhydrous calcium chloride.
- Filter the dried xylene solution and distill it under reduced pressure.
- Purification:
 - After removing the xylene, the crude **trimethyl methanetricarboxylate** will distill at approximately 128–142 °C at 18 mmHg.^[5]
 - The crude product, which may be a semi-solid upon cooling, can be further purified by recrystallization.
 - Dissolve the crude product in an equal volume of methanol and cool the solution in a freezing mixture until crystallization is complete.
 - Filter the crystals with suction and wash them with a small amount of cold petroleum ether.
 - The purified product should be fine, snow-white crystals with a melting point of 43–45 °C.^[5]



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Caption: Experimental workflow for the synthesis and purification of **trimethyl methanetricarboxylate**.

Spectral Data

Detailed experimental spectral data for **trimethyl methanetricarboxylate** is scarce in publicly available databases. The following tables provide predicted and analogous spectral information. Researchers should verify this data with their own experimental results.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for **Trimethyl Methanetricarboxylate**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.7-3.8	Singlet	9H	-OCH ₃
~4.0-4.1	Singlet	1H	-CH(COOCH ₃) ₃

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data for **Trimethyl Methanetricarboxylate**

Chemical Shift (δ, ppm)	Assignment
~52-54	-OCH ₃
~55-57	-CH(COOCH ₃) ₃
~167-169	C=O

Infrared (IR) Spectroscopy

Table 4: Expected Characteristic IR Absorption Bands for **Trimethyl Methanetricarboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Medium	C-H stretch (alkane)
~1750-1735	Strong	C=O stretch (ester)
~1250-1000	Strong	C-O stretch (ester)

Mass Spectrometry

The mass spectrum of **trimethyl methanetricarboxylate** is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃, m/z = 31) and carbomethoxy groups (-COOCH₃, m/z = 59).

Table 5: Predicted Key Fragments in the Mass Spectrum of **Trimethyl Methanetricarboxylate**

m/z	Possible Fragment
190	[M] ⁺
159	[M - OCH ₃] ⁺
131	[M - COOCH ₃] ⁺
101	[CH(COOCH ₃) ₂] ⁺
59	[COOCH ₃] ⁺

Safety and Handling

Trimethyl methanetricarboxylate is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting.

- **General Handling:** Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Flammability:** It is a combustible liquid. Keep away from heat, sparks, and open flames.
- **Incompatibilities:** Avoid contact with strong oxidizing agents, strong acids, and strong bases.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

This technical guide provides a foundational understanding of **trimethyl methanetricarboxylate** for research and development purposes. All experimental work should be conducted with due diligence and adherence to established laboratory safety protocols.

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- To cite this document: BenchChem. [Trimethyl Methanetricarboxylate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073979#physicochemical-properties-of-trimethyl-methanetricarboxylate]

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